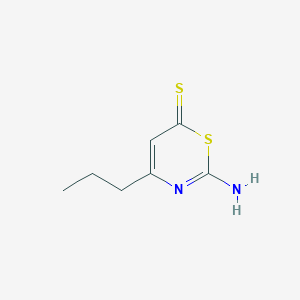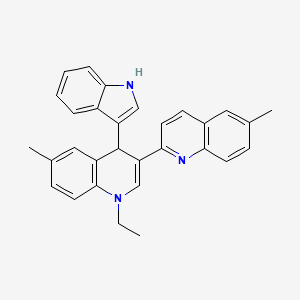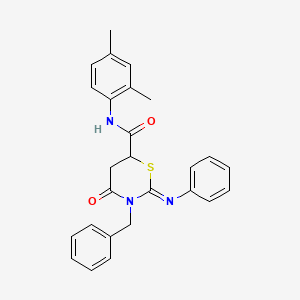![molecular formula C23H27NO2 B11088838 N-[2-(1-adamantyloxy)ethyl]-1-naphthamide](/img/structure/B11088838.png)
N-[2-(1-adamantyloxy)ethyl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE is a compound that combines the structural features of adamantane and naphthalene. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while naphthalene is an aromatic hydrocarbon with two fused benzene rings. The combination of these two structures in a single molecule offers unique chemical and physical properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE typically involves the reaction of adamantan-1-ol with 2-bromoethyl naphthalene-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of adamantan-1-ol attacks the bromoethyl group, resulting in the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The naphthalene ring can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of brominated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and unique structure.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross biological membranes, while the naphthalene ring can interact with aromatic residues in proteins. This dual functionality allows the compound to modulate various biological pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-ADAMANTYL)-2-BROMOETHYLNAPHTHALENE-1-CARBOXAMIDE
- N-(2-ADAMANTYL)-2-CHLOROETHYLNAPHTHALENE-1-CARBOXAMIDE
Uniqueness
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to the presence of the ether linkage between the adamantane and naphthalene moieties. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and lipophilicity, which are not observed in similar compounds with different linkages.
Eigenschaften
Molekularformel |
C23H27NO2 |
|---|---|
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
N-[2-(1-adamantyloxy)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C23H27NO2/c25-22(21-7-3-5-19-4-1-2-6-20(19)21)24-8-9-26-23-13-16-10-17(14-23)12-18(11-16)15-23/h1-7,16-18H,8-15H2,(H,24,25) |
InChI-Schlüssel |
DOMKDSULWXTEQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)OCCNC(=O)C4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B11088759.png)
![Acetamide, 2-diethylamino-N-[1-(4-hydroxybenzyl)cyclohexyl]-](/img/structure/B11088761.png)



![12-(2,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11088781.png)



![2-[(5E)-5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11088833.png)
![(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B11088841.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2-methoxyethyl)phenylalaninamide](/img/structure/B11088843.png)
![N-(4-chlorophenyl)-2-{1-(4-methoxyphenyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11088844.png)
![N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexanamine](/img/structure/B11088855.png)
